molecular formula C5H12O3 B1597996 2-Methylbutane-1,2,4-triol CAS No. 62875-07-4

2-Methylbutane-1,2,4-triol

Cat. No. B1597996
CAS RN: 62875-07-4
M. Wt: 120.15 g/mol
InChI Key: XYHGSPUTABMVOC-UHFFFAOYSA-N
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Description

2-Methylbutane-1,2,4-triol is a chemical compound with the molecular formula C5H12O3 . It is also known by other synonyms such as 1,2,4-Butanetriol,2-methyl- and 1,2,4-Butanetriol, 2-methyl- . The molecular weight of this compound is 120.15 g/mol .


Molecular Structure Analysis

The InChI string for 2-Methylbutane-1,2,4-triol is InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3 . Its canonical SMILES string is CC(CCO)(CO)O . These strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Methylbutane-1,2,4-triol has a molecular weight of 120.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its exact mass is 120.078644241 g/mol . The topological polar surface area of the compound is 60.7 Ų . It has a heavy atom count of 8 . The complexity of the compound is 64.7 .

Scientific Research Applications

Synthesis and Application in Multicomponent Reactions

2-Methylbutane-1,2,4-triol has potential applications in the synthesis of various chemical compounds. For instance, a related compound, 4-isocyanopermethylbutane-1,1,3-triol (IPB), has been used in multicomponent reactions like Ugi and Passerini reactions. These reactions can lead to the formation of highly activated N-acylpyrroles, which can further transform into carboxylic acids, esters, amides, alcohols, and olefins (Neves Filho et al., 2012).

Role in Atmospheric Chemistry

2-Methylbutane-1,2,3,4-tetraol, closely related to 2-Methylbutane-1,2,4-triol, is an important oxidation product of isoprene and marker compound for isoprene-derived secondary organic aerosols (SOAs). Studies have examined its physical phase state in aerosols, providing insights into the behavior of isoprene-derived SOA particles under various atmospheric conditions (Lessmeier et al., 2018).

Catalysis and Chemical Transformations

2-Methylbutane has been studied in various catalytic processes. Notably, tungsten carbide was found to catalyze the isomerization of 2,2-dimethylpropane to 2-methylbutane, exhibiting platinum-like behavior (Levy & Boudart, 1973). Additionally, hydrogen production from the conversion of 2-methylbutane over acid catalysts like amorphous silica–alumina and ZSM-5 zeolite supports a carbonium ion mechanism in these reactions (Brenner et al., 1998).

Organic Synthesis and Chemical Reactions

In organic synthesis, 2-methylbutane derivatives have been used in various reactions. For instance, 4-aryl-2-methylbutan-2-ols have been utilized in the Graf–Ritter reaction to form benzazepines, which are significant in the synthesis of various organic compounds (Glushkov et al., 2021).

properties

IUPAC Name

2-methylbutane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGSPUTABMVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978612
Record name 2-Methylbutane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutane-1,2,4-triol

CAS RN

62875-07-4
Record name 2-Methyl-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62875-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutane-1,2,4-triol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutane-1,2,4-triol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.933
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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